molecular formula C16H24ClNO3S B12192872 1-(3-Butoxy-4-chlorobenzenesulfonyl)azepane

1-(3-Butoxy-4-chlorobenzenesulfonyl)azepane

Cat. No.: B12192872
M. Wt: 345.9 g/mol
InChI Key: RHJCHZLFOFDTQN-UHFFFAOYSA-N
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Description

1-(3-Butoxy-4-chlorobenzenesulfonyl)azepane is an organic compound that features a seven-membered azepane ring attached to a benzenesulfonyl group, which is further substituted with a butoxy and a chlorine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butoxy-4-chlorobenzenesulfonyl)azepane typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with azepane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butoxy-4-chlorobenzenesulfonyl)azepane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation: Products include aldehydes or carboxylic acids derived from the butoxy group.

    Reduction: Products include sulfides derived from the reduction of the sulfonyl group.

Scientific Research Applications

1-(3-Butoxy-4-chlorobenzenesulfonyl)azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-4-chlorobenzenesulfonyl)azepane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)pyrrolidine
  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)piperidine
  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)morpholine

Uniqueness

1-(3-Butoxy-4-chlorobenzenesulfonyl)azepane is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its five-membered (pyrrolidine) and six-membered (piperidine, morpholine) counterparts

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonylazepane

InChI

InChI=1S/C16H24ClNO3S/c1-2-3-12-21-16-13-14(8-9-15(16)17)22(19,20)18-10-6-4-5-7-11-18/h8-9,13H,2-7,10-12H2,1H3

InChI Key

RHJCHZLFOFDTQN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl

Origin of Product

United States

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